molecular formula C11H10Cl2N2O2 B11970055 N-(3-amino-1,1-dichloro-3-oxoprop-1-en-2-yl)-4-methylbenzamide

N-(3-amino-1,1-dichloro-3-oxoprop-1-en-2-yl)-4-methylbenzamide

Cat. No.: B11970055
M. Wt: 273.11 g/mol
InChI Key: IWEOQYNZOKBMLX-UHFFFAOYSA-N
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Description

N-(3-amino-1,1-dichloro-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of N-(3-amino-1,1-dichloro-3-oxoprop-1-en-2-yl)-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the dichloro intermediate: This step involves the chlorination of a suitable precursor to introduce the dichloro functionality.

    Amination: The dichloro intermediate is then subjected to amination to introduce the amino group.

    Coupling with 4-methylbenzamide: The final step involves coupling the amino-dichloro intermediate with 4-methylbenzamide under specific reaction conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(3-amino-1,1-dichloro-3-oxoprop-1-en-2-yl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The dichloro groups can undergo substitution reactions with various nucleophiles, resulting in the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-amino-1,1-dichloro-3-oxoprop-1-en-2-yl)-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(3-amino-1,1-dichloro-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-amino-1,1-dichloro-3-oxoprop-1-en-2-yl)-4-methylbenzamide can be compared with similar compounds such as:

    3-amino-1,1-diethylthiourea: This compound has a similar amino group but differs in its overall structure and properties.

    N,N-Diethylhydrazinecarbothioamide: Another compound with similar functional groups but different chemical behavior.

Properties

Molecular Formula

C11H10Cl2N2O2

Molecular Weight

273.11 g/mol

IUPAC Name

N-(3-amino-1,1-dichloro-3-oxoprop-1-en-2-yl)-4-methylbenzamide

InChI

InChI=1S/C11H10Cl2N2O2/c1-6-2-4-7(5-3-6)11(17)15-8(9(12)13)10(14)16/h2-5H,1H3,(H2,14,16)(H,15,17)

InChI Key

IWEOQYNZOKBMLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)C(=O)N

Origin of Product

United States

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